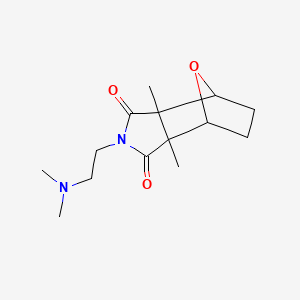
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione is a complex organic compound with a unique structure that includes a dimethylamino group, an epoxy group, and a hexahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylaminoethyl group but differs in its overall structure and functional groups.
Poly(2-(dimethylamino)ethyl methacrylate): This polymer contains the dimethylaminoethyl group and is used in various applications, including drug delivery.
2-Chloro-N,N-dimethylethylamine: This compound is structurally similar but contains a chloro group instead of the epoxy group.
Uniqueness
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione is unique due to its combination of functional groups and its hexahydroisoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
6949-25-3 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-3a,7a-dimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H22N2O3/c1-13-9-5-6-10(19-9)14(13,2)12(18)16(11(13)17)8-7-15(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
VCTWBJRNMQSDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3CCC(C1(C(=O)N(C2=O)CCN(C)C)C)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















